molecular formula C6H10FNO2 B8105539 2-Fluoro-5,5-dimethylmorpholin-3-one CAS No. 2177263-92-0

2-Fluoro-5,5-dimethylmorpholin-3-one

Cat. No.: B8105539
CAS No.: 2177263-92-0
M. Wt: 147.15 g/mol
InChI Key: XQTHPBGNOZBJAH-UHFFFAOYSA-N
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Description

2-Fluoro-5,5-dimethylmorpholin-3-one is an organic compound with the molecular formula C6H10FNO2 It is a fluorinated derivative of morpholinone, characterized by the presence of a fluorine atom at the second position and two methyl groups at the fifth position of the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5,5-dimethylmorpholin-3-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 5,5-dimethylmorpholin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

2-Fluoro-5,5-dimethylmorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5,5-dimethylmorpholin-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylmorpholin-3-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoromorpholin-3-one: Similar structure but without the methyl groups, affecting its reactivity and applications.

    2,2-Difluoro-5,5-dimethylmorpholin-3-one: Contains an additional fluorine atom, which can further modify its properties.

Uniqueness

2-Fluoro-5,5-dimethylmorpholin-3-one is unique due to the specific positioning of the fluorine atom and methyl groups, which confer distinct chemical reactivity and potential biological activity. Its fluorinated nature can enhance metabolic stability and bioavailability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5,5-dimethylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-6(2)3-10-4(7)5(9)8-6/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTHPBGNOZBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=O)N1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282272
Record name 3-Morpholinone, 2-fluoro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177263-92-0
Record name 3-Morpholinone, 2-fluoro-5,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177263-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinone, 2-fluoro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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